Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-
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Overview
Description
Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropylmethyl group, and a pyrazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to incorporate the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, cyclopropylmethyl halides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and benzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and other functional groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(1,1-dimethylethyl)-1-Naphthalenamine
Uniqueness
Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound under review, Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- (CAS No. 887289-02-3), is notable for its potential therapeutic applications and unique structural features.
Chemical Structure and Properties
- Molecular Formula : C20H23F4N3O
- Molecular Weight : 397.418 g/mol
- Structural Features :
- Contains a pyrazole ring.
- Fluorinated and trifluoromethyl substituents enhance lipophilicity and metabolic stability.
Biological Activity
The biological profile of this benzamide derivative indicates multiple pharmacological effects:
1. Antimicrobial Activity
Research has demonstrated that benzamide derivatives can exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the benzamide core influence its antibacterial potency.
Compound | Activity | Reference |
---|---|---|
Benzamide Derivative A | Effective against Xanthomonas axonopodis | |
Benzamide Derivative B | Antifungal against Fusarium solani |
2. G Protein-Coupled Receptor Modulation
Benzamide derivatives are known to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. For instance, certain benzamides have been characterized as selective antagonists or agonists at specific GPCR subtypes, influencing pathways such as neurotransmission and inflammation.
3. Cytotoxicity and Anticancer Potential
Preliminary studies indicate that some benzamide derivatives may possess cytotoxic effects on cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest, making these compounds candidates for further anticancer drug development.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of benzamide derivatives against common plant pathogens. The results indicated that modifications to the cyclopropylmethyl group significantly enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: GPCR Interaction
A pharmacological study assessed the interaction of this compound with various GPCRs. Results showed that it acted as a selective antagonist for certain receptor subtypes, providing insights into its potential use in treating conditions like anxiety or depression.
Properties
CAS No. |
887289-02-3 |
---|---|
Molecular Formula |
C20H23F4N3O |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[5-tert-butyl-2-(cyclopropylmethyl)-1-methylpyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H23F4N3O/c1-19(2,3)15-10-16(27(26(15)4)11-12-8-9-12)25-18(28)13-6-5-7-14(17(13)21)20(22,23)24/h5-7,10,12H,8-9,11H2,1-4H3 |
InChI Key |
PABOWKPYVAFTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F)N(N1C)CC3CC3 |
Origin of Product |
United States |
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